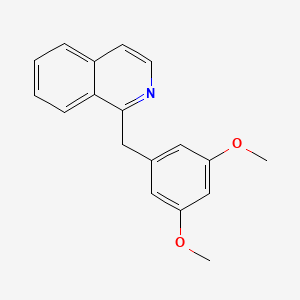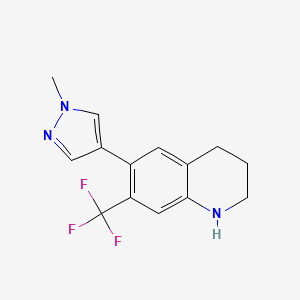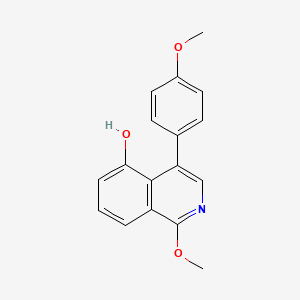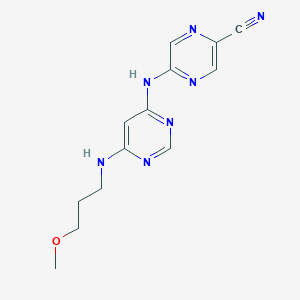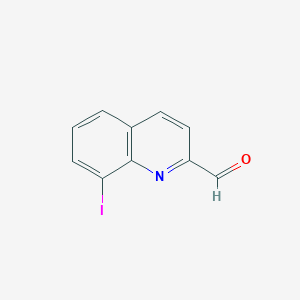
8-Iodoquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features an iodine atom at the 8th position and an aldehyde group at the 2nd position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline-2-carbaldehyde typically involves the iodination of quinoline-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 8-Iodoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 8-Iodoquinoline-2-carboxylic acid.
Reduction: 8-Iodoquinoline-2-methanol.
Substitution: 8-Azidoquinoline-2-carbaldehyde, 8-Cyanoquinoline-2-carbaldehyde.
科学研究应用
8-Iodoquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 8-Iodoquinoline-2-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of the target proteins and enzymes, affecting various biochemical pathways.
相似化合物的比较
8-Hydroxyquinoline-2-carbaldehyde: Features a hydroxyl group at the 8th position instead of an iodine atom. It is known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline-2-carbaldehyde: Contains a methoxy group at the 8th position. It is used in the synthesis of various organic compounds and pharmaceuticals.
8-Bromoquinoline-2-carbaldehyde: Has a bromine atom at the 8th position. It is used as an intermediate in the synthesis of biologically active molecules.
Uniqueness: 8-Iodoquinoline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated quinoline derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
属性
分子式 |
C10H6INO |
|---|---|
分子量 |
283.06 g/mol |
IUPAC 名称 |
8-iodoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6INO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H |
InChI 键 |
IUNLBUNATDWZGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


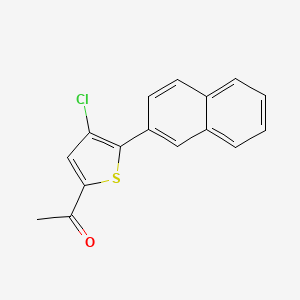
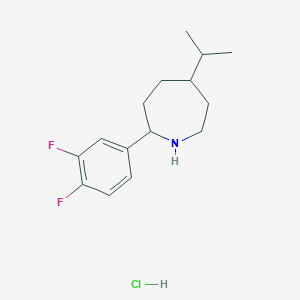
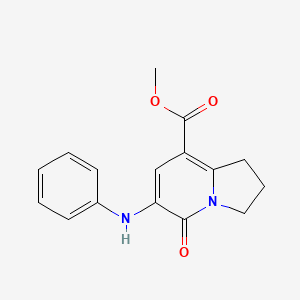
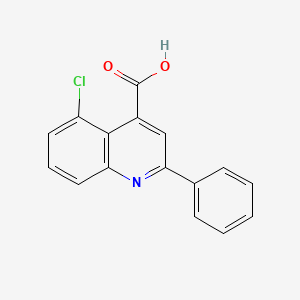
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
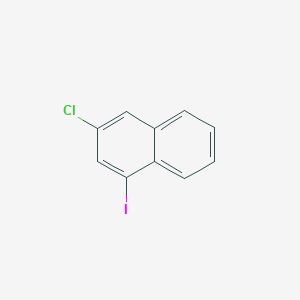
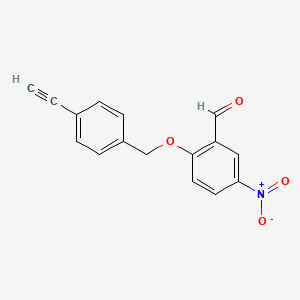

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
